5-(tert-Butyl)-1H-indole-3-carbaldehyde
Overview
Description
The compound “5-(tert-Butyl)-1H-indole-3-carbaldehyde” belongs to the class of organic compounds known as indoles, which are aromatic heterocyclic compounds containing a benzene ring fused to a pyrrole ring . The tert-butyl group is a common substituent in organic chemistry due to its bulky nature, which can influence the compound’s reactivity and properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(tert-Butyl)-1H-indole-3-carbaldehyde” would depend on its molecular structure. Tert-butyl groups are known to influence properties like boiling point, melting point, solubility, and more .Scientific Research Applications
Applications in Crystallography and Photophysical Properties
Crystal Structure Analysis : The compound 1-(4-tert-Butylbenzyl)-1H-indole-3-carbaldehyde, a derivative closely related to 5-(tert-Butyl)-1H-indole-3-carbaldehyde, was synthesized and its crystal structure was analyzed. It was noted that the indole ring system is nearly planar and forms a significant dihedral angle with the plane of the 4-tert-butylphenyl ring, highlighting its stable and well-defined molecular structure (Sonar, Parkin, & Crooks, 2006).
Photophysical Studies for Optoelectronic Applications : Derivatives of tert-Butyl-1,3-dimethylpyrene carbaldehyde, structurally related to 5-(tert-Butyl)-1H-indole-3-carbaldehyde, were investigated for their photophysical properties. The study found that these compounds exhibit promising characteristics for optoelectronic applications like organic light-emitting devices (OLEDs), indicating the potential use of similar structures in advanced technological applications (Hu et al., 2013).
Applications in Organic Synthesis and Medicinal Chemistry
Synthesis of Anti-Cancer Agents : A synthesis method for indole-3-substituted-2-benzimidazoles using 1H-indole-3-carbaldehyde (a core structure shared by 5-(tert-Butyl)-1H-indole-3-carbaldehyde) was developed. These novel compounds demonstrated efficacy as anti-cancer agents against various cancer cell lines, suggesting the importance of this structural framework in medicinal chemistry (Anwar et al., 2023).
Synthesis of Highly Fluorescent Amino Acid Derivatives : A new, highly fluorescent amino acid derivative was synthesized from 1H-indole-3-carbaldehyde. This compound exhibited a high fluorescence quantum yield, indicating its potential application in biochemical assays and molecular imaging (Guzow et al., 2001).
Green Synthesis and Anti-Inflammatory Applications : Indole-3-carbaldehyde, a structural analog of 5-(tert-Butyl)-1H-indole-3-carbaldehyde, was used in the synthesis of Knoevenagel condensed products via a green nanocatalyzed route. These compounds not only yielded efficiently but also exhibited significant activity as lipoxygenase inhibitors, anti-tumor, antimicrobial, and anti-inflammatory agents (Madan, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-tert-butyl-1H-indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-13(2,3)10-4-5-12-11(6-10)9(8-15)7-14-12/h4-8,14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTONYGNSUGDWPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(tert-Butyl)-1H-indole-3-carbaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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